

# Introduction: Unveiling the Potential of 5-Isopropyl-3-methylphenol

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## Compound of Interest

Compound Name: 5-Isopropyl-3-methylphenol

Cat. No.: B155287

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**5-Isopropyl-3-methylphenol**, a substituted phenolic compound, is a versatile molecule known by several names including Isopropyl methylphenol (IPMP), o-Cymen-5-ol, and 4-isopropyl-m-cresol.[1][2] First synthesized in 1954 as an analog of thymol, it presents as a stable, colorless, and odorless crystalline solid.[1][3] While sparingly soluble in water, its broad-spectrum antimicrobial activity has cemented its role as an effective preservative in cosmetics, personal care items, and oral hygiene products.[1][3][4]

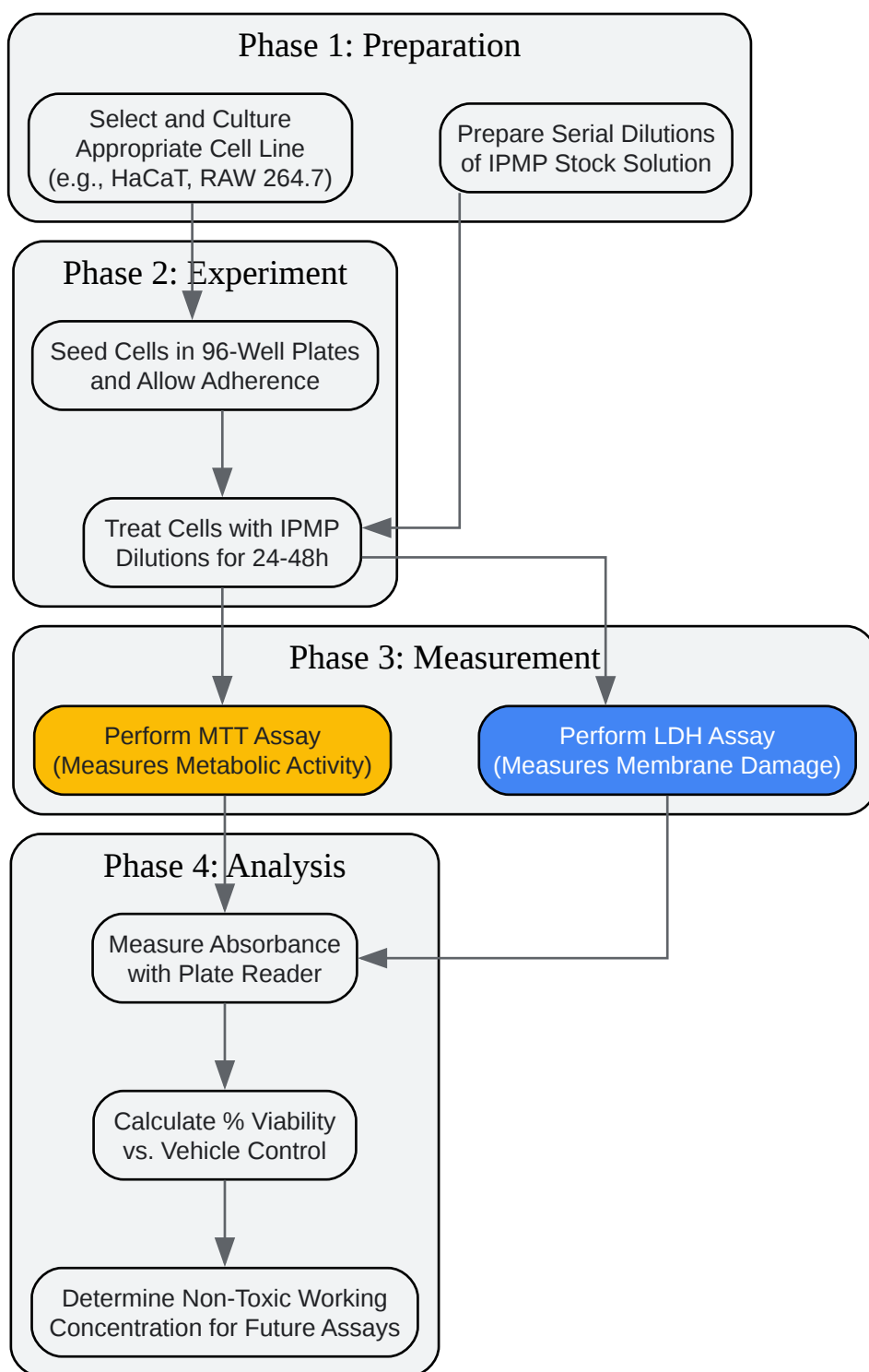
The scientific interest in IPMP extends beyond its preservative capabilities. Research points towards a spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] These properties make IPMP a compelling candidate for therapeutic development, particularly in dermatology and oral health, where microbial balance and inflammatory responses are critical. For instance, studies have highlighted its efficacy against a wide range of bacteria and fungi, including those implicated in acne (*Propionibacterium acnes*) and oral diseases (*Streptococcus mutans*).[7][8]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a series of detailed application notes and validated protocols designed to systematically investigate the biological effects of **5-Isopropyl-3-methylphenol** in cell culture systems. Moving beyond a simple recitation of steps, this document explains the scientific rationale behind the experimental designs, ensuring that each protocol functions as a self-validating system to produce robust and reproducible data.

## Section 1: Foundational Assays: Determining the Cytotoxicity Profile

**Expertise & Experience:** Before exploring the specific bioactivities of IPMP, it is imperative to establish its cytotoxicity profile on the chosen cell line(s). All compounds exhibit toxicity at high concentrations, and understanding this dose-response relationship is the cornerstone of meaningful in vitro research. By identifying the sub-toxic concentration range, researchers can ensure that the observed effects in subsequent functional assays (e.g., anti-inflammatory, antimicrobial) are due to the specific pharmacological activity of IPMP and not a general cytotoxic response. We will utilize two distinct, complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.

### Workflow for Cytotoxicity Assessment



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Caption: Workflow for determining the cytotoxic profile of IPMP.

## Protocol 1.1: Cell Viability Assessment using MTT Assay

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.<sup>[9][10]</sup> In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.<sup>[11]</sup> The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a measure of cell viability.<sup>[10][12]</sup>

### Methodology:

- **Cell Seeding:** Seed cells (e.g., HaCaT human keratinocytes, RAW 264.7 murine macrophages) into a 96-well flat-bottom plate at a density of  $1-2 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium. Incubate for 24 hours at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$  to allow for cell adherence.
- **Compound Preparation:** Prepare a 100 mM stock solution of IPMP in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 1  $\mu\text{M}$  to 1000  $\mu\text{M}$ ). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.
- **Cell Treatment:** Carefully remove the culture medium from the wells and replace it with 100  $\mu\text{L}$  of the prepared IPMP dilutions. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with 0.1% DMSO).
- **Incubation:** Incubate the plate for 24 to 48 hours at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$ .
- **MTT Addition:** Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10  $\mu\text{L}$  of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at  $37^\circ\text{C}$ .<sup>[11][12]</sup>
- **Formazan Solubilization:** Carefully remove the MTT-containing medium. Add 100-150  $\mu\text{L}$  of DMSO to each well to dissolve the purple formazan crystals.<sup>[10]</sup> Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:  $\% \text{ Viability} = (\text{Absorbance\_Sample} / \text{Absorbance\_VehicleControl}) * 100$

## Protocol 1.2: Cytotoxicity Assessment using LDH Release Assay

**Principle:** The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.<sup>[13][14]</sup> Released LDH catalyzes the conversion of lactate to pyruvate, which then drives a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.<sup>[15][16]</sup>

### Methodology:

- **Cell Seeding and Treatment:** Follow steps 1-4 from the MTT protocol.
- **Controls:** In addition to untreated and vehicle controls, prepare two essential controls:
  - **Low Control (Spontaneous LDH release):** Untreated cells.
  - **High Control (Maximum LDH release):** Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
- **Supernatant Collection:** Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.<sup>[13]</sup>
- **LDH Reaction:** Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
- **Incubation:** Incubate the plate at room temperature for 20-30 minutes, protected from light.
- **Stop Reaction:** Add 50 µL of the stop solution provided with the kit.<sup>[13]</sup>
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cytotoxicity for each concentration using the formula:  $\% \text{ Cytotoxicity} = \frac{(\text{Abs\_Sample} - \text{Abs\_LowControl})}{(\text{Abs\_HighControl} - \text{Abs\_LowControl})} \times 100$

## Data Presentation: Cytotoxicity of IPMP

Concentration (µM)	% Cell Viability (MTT)	% Cytotoxicity (LDH)
Vehicle Control (0)	100 ± 4.5	2.1 ± 0.8
10	98.2 ± 5.1	3.5 ± 1.1
50	95.6 ± 3.8	5.2 ± 1.5
100	88.4 ± 6.2	12.7 ± 2.3
250	51.3 ± 4.9	48.9 ± 5.4
500	15.7 ± 3.1	85.3 ± 6.7
1000	4.2 ± 1.5	96.1 ± 3.2

Table represents example data  
and will vary by cell line and  
incubation time.

## Section 2: Investigating the Antimicrobial and Anti-Biofilm Efficacy

**Expertise & Experience:** A primary and well-documented function of IPMP is its antimicrobial activity.<sup>[5][7][17]</sup> Standardized microbiology techniques are essential to quantify this effect. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible microbial growth.<sup>[18]</sup> To better simulate a physiological environment, a co-culture assay can be employed to assess IPMP's ability to control bacterial growth in the presence of host mammalian cells, providing more clinically relevant insights. Recent research has also shown IPMP can inhibit the formation of biofilms, a critical virulence factor for many pathogens.<sup>[8]</sup>

## Protocol 2.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: This method determines the MIC of IPMP by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.<sup>[18]</sup> The MIC is identified as the lowest concentration that inhibits visible bacterial growth after incubation.<sup>[19]</sup>

### Methodology:

- **Bacterial Inoculum Preparation:** Culture bacteria (e.g., *Staphylococcus aureus*, *Streptococcus mutans*) overnight on an appropriate agar plate. Select 2-3 colonies and suspend them in sterile broth (e.g., Tryptic Soy Broth - TSB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.<sup>[20]</sup> Dilute this suspension 1:100 in broth to achieve the final working inoculum.
- **Compound Dilution:** In a sterile 96-well plate, add 50  $\mu$ L of sterile broth to all wells. Add 50  $\mu$ L of a concentrated IPMP solution (e.g., 2048  $\mu$ g/mL) to the first column and perform 2-fold serial dilutions across the plate, leaving the last column as a growth control (no IPMP).
- **Inoculation:** Add 50  $\mu$ L of the prepared bacterial inoculum to each well. The final volume will be 100  $\mu$ L.
- **Controls:**
  - **Positive Control:** Wells with bacteria and broth only (should show turbidity).
  - **Negative Control:** Wells with broth only (should remain clear).
- **Incubation:** Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
- **MIC Determination:** The MIC is the lowest concentration of IPMP in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

## Protocol 2.2: Anti-Biofilm Formation Assay

**Principle:** This assay quantifies the ability of IPMP to prevent the formation of bacterial biofilms. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix. The assay measures the total biofilm biomass using a crystal violet stain after treatment with sub-MIC concentrations of IPMP. A reduction in staining indicates inhibition of biofilm formation.[8]

#### Methodology:

- **Experiment Setup:** Follow steps 1-3 from the Broth Microdilution protocol (Protocol 2.1), using sub-MIC concentrations of IPMP (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Use a biofilm-promoting medium if necessary (e.g., TSB with 1% glucose for *S. mutans*).
- **Incubation:** Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
- **Planktonic Cell Removal:** Carefully discard the medium from the wells and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent (planktonic) bacteria.
- **Biofilm Fixation:** Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
- **Staining:** Remove the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% crystal violet solution to each well and stain for 20 minutes at room temperature.
- **Washing:** Discard the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear. Air dry the plate.
- **Dye Solubilization:** Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
- **Quantification:** Transfer 150 µL of the solubilized dye to a new plate and measure the absorbance at 590 nm.
- **Data Analysis:** Calculate the percentage of biofilm inhibition relative to the vehicle control.

## Data Presentation: Antimicrobial Activity of IPMP

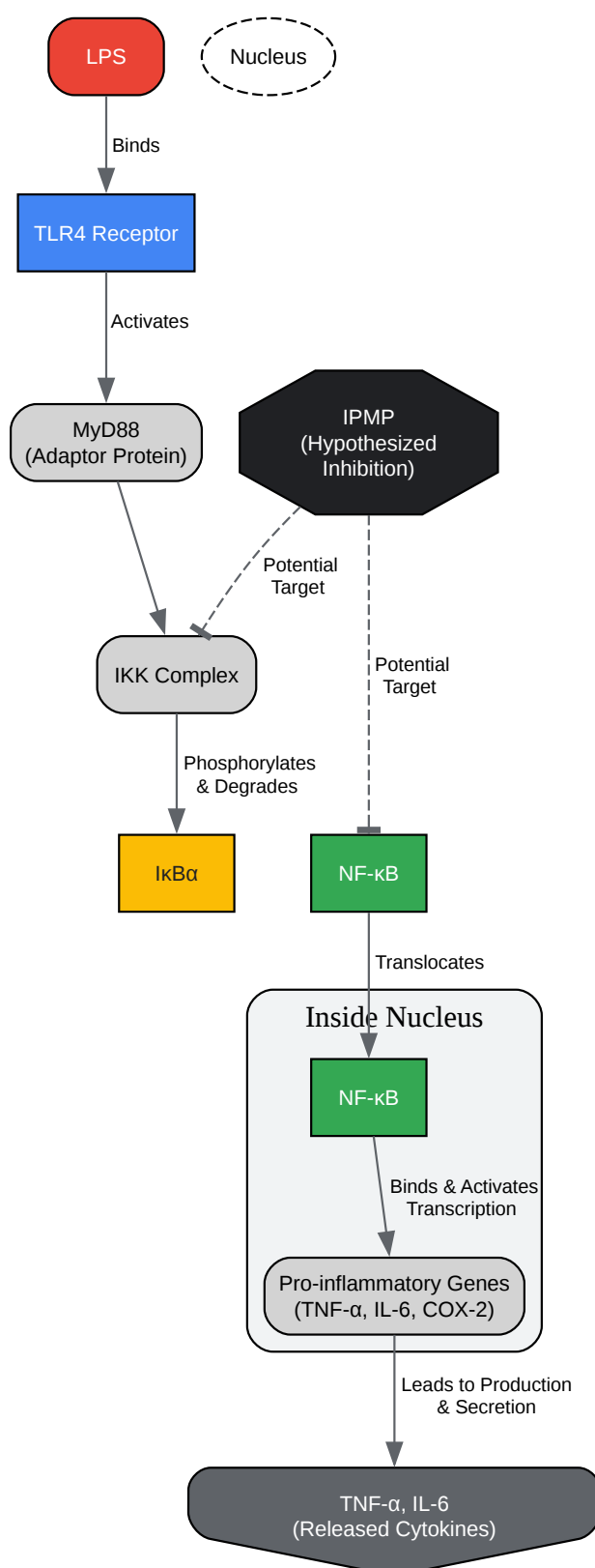
Microorganism	MIC (µg/mL)	% Biofilm Inhibition at 1/2 MIC
S. aureus ATCC 25923	64	75.8 ± 8.1
S. mutans UA159	32	88.2 ± 6.9
P. acnes ATCC 6919	16	91.5 ± 5.3
E. coli ATCC 25922	128	45.3 ± 10.4

Table represents example data. MIC values are highly dependent on the specific strain and testing conditions.

## Section 3: Evaluating Anti-Inflammatory Properties

Expertise & Experience: Chronic inflammation is a key driver of many skin and oral conditions. Phenolic compounds, including the IPMP isomer thymol, are known to possess anti-inflammatory properties.<sup>[6][21]</sup> A common in vitro model to study inflammation involves stimulating immune cells, such as macrophages (e.g., RAW 264.7) or skin cells (e.g., HaCaT), with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS triggers a signaling cascade, primarily through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB and the subsequent production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).<sup>[22]</sup> The anti-inflammatory potential of IPMP can be quantified by measuring its ability to suppress this cytokine production.

## Signaling Pathway of LPS-Induced Inflammation



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Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

## Protocol 3.1: Cytokine Quantification by ELISA

**Principle:** The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as cytokines, in biological samples like cell culture supernatants.<sup>[22]</sup> In a sandwich ELISA, a capture antibody specific to the target cytokine is coated onto a 96-well plate. The supernatant is added, and the cytokine is "sandwiched" by a second, biotin-conjugated detection antibody. A streptavidin-enzyme conjugate is then added, which binds to the biotin and catalyzes a color-changing reaction with a substrate. The intensity of the color is directly proportional to the amount of cytokine present.<sup>[23][24]</sup>

### Methodology:

- **Cell Seeding:** Seed RAW 264.7 cells in a 24-well plate at a density of  $2.5 \times 10^5$  cells per well and allow them to adhere overnight.
- **Pre-treatment:** Remove the medium and replace it with fresh medium containing non-toxic concentrations of IPMP (determined in Section 1). Incubate for 1-2 hours. This step "pre-loads" the cells with the inhibitor.
- **Inflammatory Stimulation:** Add LPS to the wells to a final concentration of 1  $\mu\text{g/mL}$ . Include the following controls:
  - **Negative Control:** Cells with medium only (no IPMP, no LPS).
  - **Vehicle Control:** Cells with vehicle (DMSO) and LPS.
  - **IPMP Control:** Cells with IPMP only (no LPS) to check if IPMP itself induces cytokines.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C and 5% CO<sub>2</sub>.
- **Supernatant Collection:** Centrifuge the plate at 300 x g for 10 minutes.<sup>[22]</sup> Carefully collect the supernatant and store it at -80°C or use it immediately for ELISA.
- **ELISA Procedure:**
  - Perform the ELISA for TNF- $\alpha$  and IL-6 according to the manufacturer's specific kit protocol.<sup>[25]</sup>

- Briefly, this involves coating the plate with a capture antibody (if not pre-coated), blocking, adding standards and samples, incubating with a detection antibody, adding an enzyme conjugate (e.g., Streptavidin-HRP), adding the substrate (e.g., TMB), and stopping the reaction.[\[22\]](#)[\[26\]](#)
- Absorbance Measurement: Read the absorbance at 450 nm.
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation from the standard curve to calculate the concentration of TNF- $\alpha$  and IL-6 in each sample.

## References

- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Institutes of Health.
- LDH-Blue™ Cytotoxicity Assay. (n.d.). InvivoGen.
- Quantifying cell viability via LDH cytotoxicity assay. (2025). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- O-cymen-5-ol: What lies behind this term? (2024). Typology.
- O-Cymen-5-OL: The Modern Antimicrobial for Clear, Healthy Skin. (2025). Lumei.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. (n.d.). National Center for Biotechnology Information.
- Cell Culture and estimation of cytokines by ELISA. (2018). Protocols.io.
- Cell Culture and estimation of cytokines by ELISA (alternative). (2018). Protocols.io.
- O-Cymen-5-OL by COSROMA. (2025). UL Prospector.
- O-CYMEN-5-OL High Stability Low Odor Safety Oral and Skin Care. (n.d.). DropBio.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Antimicrobial Susceptibility Testing. (2017). myadlm.org.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). National Institutes of Health.
- Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. (2024). PLOS One.

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). Frontiers.
- Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. (n.d.). MDPI.
- Antimicrobial peptides' immune modulation role in intracellular bacterial infection. (n.d.). Frontiers.
- 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. (2024). Journal of Applied Pharmaceutical Science.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAHA.
- Anti-Inflammatory, Anti-Oxidative and Anti-Apoptotic Effects of Thymol and 24-Epibrassinolide in Zebrafish Larvae. (n.d.). National Institutes of Health.
- Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (n.d.). CORE.
- Antimicrobial peptides' immune modulation role in intracellular bacterial infection (alternative). (n.d.). ResearchGate.
- Chemical Properties of **5-Isopropyl-3-methylphenol**. (n.d.). Cheméo.
- Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. (n.d.). MDPI.
- Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (n.d.). National Institutes of Health.
- Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. (2019). ResearchGate.
- Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formulations. (2025). ResearchGate.
- Phenol. (n.d.). Wikipedia.
- Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. (n.d.). PubMed.
- Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. (2019). PubMed.
- Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage. (n.d.). National Institutes of Health.
- Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. (n.d.). National Center for Biotechnology Information.

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- 1. [us.typology.com](https://us.typology.com) [[us.typology.com](https://us.typology.com)]
- 2. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
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- 5. Wholesale O-CYMEN-5-OL High Stability Low Odor Safety Oral and Skin Care | One-stop Solution Service [[drop-bio.com](https://drop-bio.com)]
- 6. Anti-Inflammatory, Anti-Oxidative and Anti-Apoptotic Effects of Thymol and 24-Epibrassinolide in Zebrafish Larvae - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [lumei.id](https://lumei.id) [[lumei.id](https://lumei.id)]
- 8. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 10. [clyte.tech](https://clyte.tech) [[clyte.tech](https://clyte.tech)]
- 11. [broadpharm.com](https://broadpharm.com) [[broadpharm.com](https://broadpharm.com)]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. What is the principle of LDH assay? | AAT Bioquest [[aatbio.com](https://aatbio.com)]
- 15. LDH assay kit guide: Principles and applications | Abcam [[abcam.com](https://abcam.com)]
- 16. [invivogen.com](https://invivogen.com) [[invivogen.com](https://invivogen.com)]
- 17. [ulprospector.com](https://ulprospector.com) [[ulprospector.com](https://ulprospector.com)]
- 18. [integra-biosciences.com](https://integra-biosciences.com) [[integra-biosciences.com](https://integra-biosciences.com)]
- 19. [woah.org](https://woah.org) [[woah.org](https://woah.org)]

- 20. myadlm.org [myadlm.org]
- 21. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 26. protocols.io [protocols.io]
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